5-Hydroxypropafenone
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWDNUXHDYZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006775 | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86384-10-3 | |
| Record name | 5-Hydroxypropafenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYPROPAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
In Vitro Metabolic Conversion
Propafenone is incubated with human liver microsomes or recombinant CYP2D6 isoforms in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor. The reaction typically proceeds at 37°C for 30–60 minutes, yielding this compound as the major metabolite. A study using human liver microsomes reported a metabolic clearance rate of 15–20 µL/min/mg protein, with substrate concentrations ≤10 µM to avoid enzyme saturation.
Optimization of Enzymatic Yield
-
pH and Buffer Systems : Tris-HCl (pH 7.4) or phosphate buffers are optimal for maintaining CYP2D6 activity.
-
Cofactor Supplementation : NADPH-regenerating systems (e.g., glucose-6-phosphate dehydrogenase) enhance reaction longevity.
-
Inhibitor Avoidance : CYP2D6 inhibitors such as quinidine must be excluded to prevent yield reduction.
Table 1: Biocatalytic Synthesis Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Enzyme Source | Recombinant CYP2D6 | 65–75 |
| Incubation Time | 45 minutes | 70 |
| Propafenone Concentration | 5 µM | 68 |
Chemical Synthesis Approaches
While direct chemical synthesis of this compound is less common than biocatalytic methods, two strategies have been explored:
Post-Synthetic Hydroxylation of Propafenone
Propafenone undergoes electrophilic aromatic substitution using directed ortho-metalation (DoM) to introduce the hydroxyl group. For example:
-
Lithiation : Propafenone is treated with n-butyllithium at −78°C in tetrahydrofuran (THF), forming a stabilized aryl lithium intermediate.
-
Hydroxylation : Reaction with molecular oxygen or trimethyl borate followed by oxidative workup yields this compound.
Challenges include regioselectivity control and side reactions at the propiophenone moiety. Yields range from 30–45%, necessitating chromatographic purification.
De Novo Synthesis via Intermediate Hydroxylation
An alternative route involves introducing the hydroxyl group early in the synthesis. For example:
-
Friedel-Crafts Acylation : 5-Hydroxypropiophenone is synthesized by acylating phenol with propionyl chloride in the presence of AlCl₃.
-
Etherification and Amination : Subsequent reaction with epichlorohydrin and n-propylamine mirrors propafenone’s synthetic pathway.
This method avoids late-stage hydroxylation but requires protection/deprotection steps for the phenolic group, reducing overall efficiency.
Table 2: Chemical Synthesis Routes Comparison
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Post-Synthetic Hydroxylation | Directed ortho-metalation | 38 | 92 |
| De Novo Synthesis | Friedel-Crafts acylation | 42 | 95 |
Analytical Methods for Characterization
Accurate quantification and validation of this compound require advanced analytical techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method achieves simultaneous determination of propafenone and this compound in plasma:
-
Column : Gemini C₁₈ (75 × 4.6 mm, 3 µm)
-
Mobile Phase : 10 mM ammonium formate (pH 3.0):methanol (20:80, v/v)
-
Detection : Positive ion mode with transitions m/z 342→116 (propafenone) and m/z 358→116 (this compound).
The method demonstrates linearity from 0.25–250 ng/mL for this compound, with intra-day precision ≤6.3%.
Challenges in Isolation
-
Matrix Effects : Phospholipids in plasma necessitate HybridSPE®-Phospholipid cartridges for clean-up.
-
Isomer Differentiation : 4’-Hydroxypropafenone (a minor rat metabolite) must be resolved using chiral columns.
Comparative Analysis of Preparation Methods
Biocatalytic vs. Chemical Synthesis
| Criteria | Biocatalytic | Chemical Synthesis |
|---|---|---|
| Regioselectivity | High (CYP2D6 specificity) | Moderate (requires directing groups) |
| Yield | 65–75% | 30–45% |
| Scalability | Limited by enzyme cost | Suitable for bulk synthesis |
| Environmental Impact | Low (aqueous conditions) | High (organic solvents) |
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxypropafenone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
5-Hydroxypropafenone is primarily studied for its role in the pharmacokinetics of propafenone. A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to quantify both propafenone and 5-OHP in human plasma. This method demonstrated linearity from 0.5 ng/mL, allowing for detailed pharmacokinetic profiling following the administration of propafenone. For instance, after administering a single dose of propafenone, the maximum plasma concentration of 5-OHP reached 129.6 ± 65.4 ng/mL at a time (T_max) of 7 ± 2 hours post-dose, indicating its significant presence as an active metabolite in systemic circulation .
Table 1: Pharmacokinetic Parameters of Propafenone and this compound
| Parameter | Propafenone (PPF) | This compound (5-OHP) |
|---|---|---|
| C_max (ng/mL) | 210.9 ± 141.9 | 129.6 ± 65.4 |
| T_max (h) | 6 ± 1 | 7 ± 2 |
| AUC_0–36 (ng·h/mL) | 1610 ± 1309 | 1446 ± 754 |
| Half-life (t_1/2, h) | 4.6 ± 1.1 | 7.6 ± 1.6 |
Electrophysiological Effects
Research indicates that both propafenone and its metabolite, 5-OHP, exhibit significant electrophysiological effects by blocking HERG channels, which are critical for cardiac repolarization. In studies utilizing the patch-clamp technique on CHO cells transfected with HERG channels, both compounds inhibited HERG current by approximately 79%, demonstrating their potential in managing arrhythmias through modulation of cardiac ion channels .
Table 2: Effects on HERG Current
| Compound | Inhibition (%) | Shift in Activation Curve (mV) |
|---|---|---|
| Propafenone | 78.7 ± 2.3 | -10.2 ± 0.9 |
| This compound | 71.1 ± 4.1 | -7.4 ± 1.1 |
Clinical Applications and Case Studies
The clinical implications of using propafenone and its metabolite are profound, particularly in managing atrial fibrillation and other supraventricular tachycardias. A study highlighted that chronic therapy with propafenone leads to significant levels of its active metabolite, which retains antiarrhythmic properties similar to the parent drug .
One notable case involved a patient experiencing ventricular tachycardia who was successfully treated with a regimen including propafenone, leading to stabilization of heart rhythm and reduction in arrhythmia episodes attributed to the action of both propafenone and its metabolite .
Mecanismo De Acción
5-Hydroxypropafenone exerts its effects by blocking HERG channels, similar to its parent compound, propafenone. It binds predominantly to the open state of the channel, inhibiting the HERG current. This action helps to stabilize cardiac rhythm by reducing excitability of cardiac cells .
Comparación Con Compuestos Similares
Pharmacodynamic Differences:
- HERG Channel Blockade: Both propafenone and 5-hydroxypropafenone block HERG (human ether-à-go-go-related gene) potassium channels to a similar extent (~78–79% inhibition) . However, propafenone shifts the activation curve midpoint more significantly (-10.2 mV vs. -7.4 mV for this compound) .
- Beta-Blockade: Propafenone exhibits marked beta-blocking activity, particularly in CYP2D6 poor metabolizers (PMs), whereas this compound has minimal beta-adrenergic effects .
- Sodium Channel Blockade: Both compounds inhibit cardiac sodium channels, but this compound demonstrates stronger in vivo antiarrhythmic potency in animal models of aconitine- and infarction-induced arrhythmias .
Pharmacokinetic Differences:
| Parameter | Propafenone | This compound |
|---|---|---|
| $C_{\text{max}}$ | 210.9 ± 141.9 ng/mL | 129.6 ± 65.4 ng/mL |
| $T_{\text{max}}$ | 6 ± 1 hours | 7 ± 2 hours |
| AUC$_{0-36}$ | 1610 ± 1309 ng·h/mL | 1446 ± 754 ng·h/mL |
| $t_{1/2}$ | 4.6 ± 1.1 hours | 7.6 ± 1.6 hours |
| Metabolism | CYP2D6 (major) | Further glucuronidation |
N-Depropylpropafenone
N-Depropylpropafenone, a minor metabolite of propafenone, has weak sodium channel and beta-blocking activity compared to this compound .
Flecainide (Class Ic Antiarrhythmic)
- HERG Blockade: Flecainide inhibits HERG channels but with distinct kinetics, showing less use-dependent block compared to propafenone and this compound .
- CNS Activity: Flecainide exhibits higher central nervous system (CNS) activity than this compound, correlating with its local anesthetic properties .
- Metabolism: Unlike propafenone, flecainide is primarily renally excreted, minimizing CYP2D6-mediated drug interactions .
Quinidine (Class Ia Antiarrhythmic)
- Beta-Blockade: Quinidine lacks significant beta-blocking activity, contrasting with propafenone but aligning with this compound’s profile .
Clinical and Pharmacogenetic Considerations
- CYP2D6 Polymorphism: In PMs (7–10% of the population), propafenone accumulates due to reduced this compound formation, increasing beta-blockade risks (e.g., bradycardia, hypotension) .
- Drug Interactions: CYP2D6 inhibitors (e.g., fluoxetine, quinidine) elevate propafenone levels, mimicking PM phenotypes .
- Toxicity: PMs and patients with renal/hepatic impairment are prone to propafenone toxicity (QRS/QTc prolongation, seizures), whereas this compound’s contribution to neurotoxicity remains unclear .
Actividad Biológica
5-Hydroxypropafenone (5-OHP) is a significant metabolite of propafenone, a class Ic antiarrhythmic drug. Understanding the biological activity of 5-OHP is critical for its therapeutic applications, particularly in managing arrhythmias. This article provides a detailed examination of its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
This compound exhibits its pharmacological effects primarily through the inhibition of ion channels, particularly the human ether-a-go-go-related gene (hERG) potassium channels. Studies have shown that both propafenone and 5-OHP inhibit hERG currents significantly:
- Inhibition Rates : At a concentration of 2 μM, propafenone inhibited hERG current by 78.7%, while 5-OHP inhibited it by 71.1% .
- Voltage Dependence : Both compounds shifted the midpoint of the activation curve, indicating their capacity to block hERG channels in a voltage-dependent manner .
Pharmacological Profile
The pharmacological profile of this compound includes various activities that contribute to its antiarrhythmic properties. The following table summarizes key findings from studies assessing its potency and effects:
Clinical Implications
The clinical relevance of this compound has been highlighted in various studies:
- Antiarrhythmic Efficacy : In animal models, 5-OHP demonstrated a significant capacity to suppress reperfusion arrhythmias, similar to propafenone but with slightly different potency levels. Its relative potency was found to be about 80% compared to propafenone .
- QRS Prolongation : The compound has been associated with QRS prolongation, which is an important consideration in patients with pre-existing conduction abnormalities .
Case Studies
Several case studies illustrate the practical implications of using this compound in clinical settings:
- Case Study on Arrhythmias : A study involving patients with atrial fibrillation showed that those treated with propafenone experienced significant rhythm control, attributed partly to the action of 5-OHP as a metabolite .
- Metabolizer Variability : A report highlighted a patient who was a poor metabolizer of sparteine, resulting in elevated levels of 5-OHP and subsequent enhanced antiarrhythmic effects .
Q & A
Basic Research Questions
What are the primary metabolic pathways of 5-hydroxypropafenone, and how do they influence experimental design in pharmacokinetic studies?
This compound is an active metabolite of propafenone, formed primarily via CYP2D6-mediated oxidation in humans. It undergoes further glucuronidation (phase II metabolism), which impacts its elimination kinetics . Key considerations for experimental design:
- CYP2D6 Polymorphism : Genotype participants to account for poor vs. extensive metabolizers, as CYP2D6 activity significantly affects this compound plasma levels .
- In vitro Models : Use human liver microsomes to study metabolic stability and enzyme kinetics. Include glucuronidase treatment to quantify conjugated metabolites .
- Control Variables : Monitor renal/hepatic function and concomitant medications (e.g., CYP2D6 inhibitors like fluoxetine) to avoid confounding pharmacokinetic data .
How do the electrophysiological properties of this compound compare to its parent compound, propafenone?
Both propafenone and this compound block sodium channels (open and inactivated states), but this compound exhibits weaker β-blocking activity. Experimental validation requires:
- Patch-Clamp Studies : Compare IC₅₀ values for sodium channel blockade in cardiomyocytes .
- β-Adrenergic Receptor Assays : Use radioligand binding assays to quantify β-blockade potency differences .
- Action Potential Duration (APD) : Assess APD in isolated cardiac tissues to confirm minimal effect on repolarization (due to offsetting calcium/potassium channel blockade) .
Advanced Research Questions
How can interspecies differences in this compound metabolism (e.g., minipigs vs. humans) be reconciled in preclinical studies?
Minipigs show rapid glucuronidation of this compound, leading to underestimated plasma levels unless glucuronidase is added during analysis. Methodological adjustments include:
- Enzyme Activity Profiling : Compare CYP2D6 and UGT (glucuronosyltransferase) activities in minipig vs. human liver microsomes .
- In Vivo Sampling : Collect bile and urine to track conjugated metabolites, as renal excretion is a major elimination route .
- Pharmacokinetic Modeling : Use allometric scaling adjusted for glucuronidation efficiency to predict human-equivalent dosing .
What experimental strategies address contradictions in metabolite activity data between in vitro and in vivo models?
Discrepancies arise due to differences in enzyme saturation, protein binding, and tissue distribution. Recommended approaches:
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro metabolic rates, tissue partition coefficients, and plasma protein binding data .
- Microdialysis : Measure free (unbound) this compound concentrations in target tissues (e.g., cardiac tissue) to correlate with electrophysiological effects .
- Metabolite Stability Assays : Incubate this compound with hepatocytes (vs. microsomes) to assess phase II enzyme contributions under physiological conditions .
How should researchers design studies to investigate the clinical relevance of this compound’s sodium channel blockade in arrhythmia management?
Focus on patient stratification and dose-response relationships:
- Genotype-Guided Dosing : Stratify patients by CYP2D6 phenotype to evaluate metabolite accumulation and antiarrhythmic efficacy .
- ECG Telemetry : Correlate plasma levels of this compound with QRS duration changes in propafenone-treated patients .
- Comparative Metabolite Analysis : Use LC-MS/MS to quantify this compound and norpropafenone in plasma, adjusting for glucuronide conjugates .
Methodological Best Practices
- Sampling Protocols : Collect serial blood samples over 24+ hours to capture metabolite half-life variability .
- Data Reporting : Include detailed metadata (e.g., CYP2D6 genotype, glucuronidase treatment) to enhance reproducibility .
- Ethical Considerations : Obtain informed consent for pharmacogenetic testing in clinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
